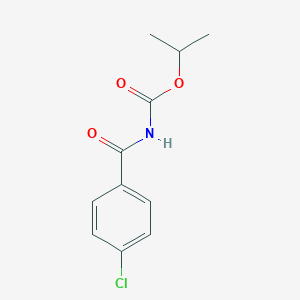

propan-2-yl N-(4-chlorobenzoyl)carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12ClNO3 |

|---|---|

Molecular Weight |

241.67 g/mol |

IUPAC Name |

propan-2-yl N-(4-chlorobenzoyl)carbamate |

InChI |

InChI=1S/C11H12ClNO3/c1-7(2)16-11(15)13-10(14)8-3-5-9(12)6-4-8/h3-7H,1-2H3,(H,13,14,15) |

InChI Key |

WKNOXQAMZZEBFY-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)NC(=O)C1=CC=C(C=C1)Cl |

Canonical SMILES |

CC(C)OC(=O)NC(=O)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Propan 2 Yl N 4 Chlorobenzoyl Carbamate

Established Synthetic Pathways for Benzoylcarbamates

The synthesis of benzoylcarbamates, the class of compounds to which propan-2-yl N-(4-chlorobenzoyl)carbamate belongs, can be achieved through several well-established chemical routes. These methods typically involve the formation of the carbamate (B1207046) linkage through the reaction of key functional groups.

A primary and widely utilized method for carbamate synthesis is the reaction between an isocyanate and an alcohol. wikipedia.orgnih.gov This pathway involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. nih.gov For the synthesis of a benzoylcarbamate, this would proceed via a benzoyl isocyanate intermediate.

The general mechanism for this reaction is: RN=C=O + R′OH → RNHC(O)OR′ wikipedia.org

This reaction is often efficient and proceeds under mild conditions. The benzoyl isocyanate precursor can be generated in situ from a primary amide (e.g., 4-chlorobenzamide) through reactions like the Hofmann or Curtius rearrangement, or by reacting the amide with oxalyl chloride. organic-chemistry.orgnih.gov The subsequent trapping of the highly reactive isocyanate with an alcohol, such as propan-2-ol, yields the desired N-benzoylcarbamate. organic-chemistry.orgchegg.com The development of methods for the in-situ generation of isocyanates has expanded the utility of this reaction, allowing for precise control over reactivity. nih.gov

Another classical approach to carbamate synthesis is the condensation reaction between an amine or its derivatives and a chloroformate. wikipedia.org This method involves the acylation of the amine with the chloroformate, leading to the formation of the carbamate and a hydrochloride salt as a byproduct. google.com

The general reaction is as follows: R'OC(O)Cl + R₂NH → R₂NCO₂R' + HCl wikipedia.org

To synthesize propan-2-yl N-(4-chlorobenzoyl)carbamate via this route, one could envision the reaction between 4-chlorobenzamide and isopropyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed, driving the reaction to completion. google.com Alternatively, the process can be structured as a one-pot reaction where a phenol or alcohol is first reacted with phosgene to generate a chloroformate, which then reacts with an amine. google.com

In recent years, significant efforts have been directed towards developing more sustainable and safer alternatives to traditional methods that often rely on hazardous reagents like phosgene. ionike.com These alternative strategies for direct carbamate formation include:

Carbon Dioxide (CO₂) Based Methods: Carbon dioxide serves as a green, non-toxic C1 source for carbamate synthesis. organic-chemistry.org One approach involves a three-component coupling of an amine, CO₂, and an alkyl halide, often catalyzed by a base like cesium carbonate. organic-chemistry.orgchemistryviews.org This method avoids the pre-formation of isocyanates or chloroformates.

Rearrangement Reactions: The Curtius rearrangement of acyl azides and the Hofmann rearrangement of primary amides are classical name reactions that produce an isocyanate intermediate, which can be trapped by an alcohol to form a carbamate. nih.govorganic-chemistry.org For example, an aromatic carboxylic acid can be converted to an acyl azide, which then rearranges to an isocyanate and is subsequently trapped by an alcohol. organic-chemistry.org

Carbonylation of Amines: Catalytic carbonylation of amines using carbon monoxide or its surrogates is another route. ionike.com However, the toxicity of CO has prompted the development of alternative carbonylation agents. Dimethyl carbonate, for instance, has been used as a green reagent for the synthesis of carbamates from amines, often catalyzed by ionic liquids. ionike.com

Transcarbamoylation: This method uses a readily available carbamate, such as methyl carbamate, as a carbamoyl donor in a tin-catalyzed reaction with another amine or alcohol, offering broad functional group tolerance. organic-chemistry.org

Targeted Synthesis of propan-2-yl N-(4-chlorobenzoyl)carbamate

The specific synthesis of propan-2-yl N-(4-chlorobenzoyl)carbamate can be achieved by applying the general methodologies described above, with a focus on optimizing reaction parameters to maximize yield and purity. The key starting materials would be a derivative of 4-chlorobenzoic acid (such as 4-chlorobenzamide or 4-chlorobenzoyl isocyanate) and propan-2-ol (isopropanol).

The efficiency of benzoylcarbamate synthesis is highly dependent on the chosen reaction conditions and catalytic system. Optimization involves systematically varying parameters such as temperature, reaction time, and reagent stoichiometry.

Catalyst Selection:

Lewis Acids: Lewis acids like hafnium(IV) triflate (Hf(OTf)₄) and bismuth(III) triflate (Bi(OTf)₃) have been shown to be potent catalysts for three-component reactions that can produce carbamate-protected compounds. semanticscholar.org

Base Catalysts: In reactions involving chloroformates or CO₂, bases are crucial. Organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to capture CO₂ and catalyze the subsequent reaction with amines and alkyl halides. organic-chemistry.orgchemistryviews.org Inorganic bases such as cesium carbonate are also effective. organic-chemistry.org

Metal-Free Catalysts: Heterogeneous catalysts, such as the mesoporous silica OSU-6, offer advantages like being metal-free, reusable, and stable, promoting reactions under milder conditions. mdpi.com

Ionic Liquids: Acid-functionalized ionic liquids have been employed as effective and reusable catalysts for the synthesis of carbamates from amines and dimethyl carbonate, showing high activity under mild, solvent-free conditions. ionike.com

The table below summarizes representative catalyst systems and conditions applicable to carbamate synthesis.

| Catalyst System | Reactants | Typical Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Hf(OTf)₄ | Aldehyde, Ketone, Carbamate | Solvent-free, low catalyst loading | Fast reaction rate, high efficiency | semanticscholar.org |

| Polymer-supported DBU (PS-DBU) | Amine, CO₂, Alkyl Halide | 1 atm CO₂, room temperature | Reusable catalyst, mild conditions | chemistryviews.org |

| Acid Functional Ionic Liquid | Amine, Dimethyl Carbonate | 80 °C, solvent-free | High conversion and selectivity, reusable | ionike.com |

| Palladium complexes | Aryl chlorides, Sodium cyanate, Alcohol | Cross-coupling conditions | Direct access to aryl carbamates | organic-chemistry.org |

Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) and Acetonitrile (B52724) (MeCN) are commonly used. DMF is effective for reactions involving sodium hydride for deprotonation or in syntheses using N,N'-carbonyldiimidazole (CDI). nih.govmdpi.com Acetonitrile has been shown to provide a good balance between reactant conversion and selectivity in certain oxidative coupling reactions leading to related heterocyclic structures. scielo.br

Non-Polar Solvents: Toluene is often chosen for reactions that require higher temperatures, such as those involving the Curtius rearrangement, as it provides good solubility for many organic substrates. beilstein-journals.orgbeilstein-journals.org It is also used in one-pot processes involving phosgene, where temperatures can range from 85-105 °C. google.com

Solvent-Free Conditions: Conducting reactions without a solvent is a key principle of green chemistry. ionike.com This approach can lead to higher reaction rates, easier product isolation, and reduced waste. Catalyst systems based on ionic liquids or certain Lewis acids are often effective under solvent-free conditions. ionike.comsemanticscholar.org

The effect of the solvent is crucial in multi-step or equilibrium-driven reactions. For instance, in condensation reactions, the removal of a byproduct like water can be facilitated by using a solvent that forms an azeotrope, such as toluene with a Dean-Stark apparatus. The table below illustrates the impact of different solvents on carbamate synthesis yields from published studies on analogous reactions.

| Reaction Type | Solvent | Typical Outcome | Reference |

|---|---|---|---|

| Isocyanate-Alcohol Coupling (via Curtius Rearrangement) | Toluene | Good solubility for substrates, allows for superheating to 120 °C in flow systems. | beilstein-journals.orgbeilstein-journals.org |

| Amine + CO₂ + Alkyl Halide | DMF | Effective with Cs₂CO₃ and TBAI as catalysts. | nih.gov |

| Three-Component Mannich-type Reaction | Acetonitrile (CH₃CN) | Used as a standard solvent for screening Lewis acid catalysts at ambient temperature. | semanticscholar.org |

| Amine + Dimethyl Carbonate | None (Solvent-Free) | High activity and selectivity achieved with ionic liquid catalysts. | ionike.com |

Green Chemistry Approaches in Benzoylcarbamate Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and hazardous substances. nih.gov In the context of benzoylcarbamate synthesis, this involves the use of safer reagents and solvents, and the development of efficient catalytic systems.

Exploration of Environmentally Benign Reagents and Solvents

Traditional methods for carbamate synthesis often involve hazardous reagents like phosgene and its derivatives. nih.gov Green chemistry seeks to replace these with safer alternatives. One prominent approach is the use of carbon dioxide (CO₂) as a C1 source for carbonylation reactions. google.com This method is advantageous as it utilizes a greenhouse gas as a raw material. google.com The synthesis of carbamates from CO₂, amines, and alcohols can be achieved under various catalytic conditions. researchgate.netresearchgate.net

The choice of solvent is another critical aspect of green synthesis. Conventional organic solvents are often volatile, flammable, and toxic. researchgate.net Environmentally benign solvents such as water, ionic liquids, and supercritical fluids are being explored as replacements. nih.govrsc.org For the synthesis of benzoylcarbamates, the ideal solvent should be non-toxic, biodegradable, and easily recyclable. nih.gov

Table 1: Examples of Environmentally Benign Solvents and Reagents for Carbamate Synthesis

| Reagent/Solvent | Rationale for Green Approach | Potential Application in Benzoylcarbamate Synthesis |

| Carbon Dioxide (CO₂) | Utilizes a greenhouse gas, avoids toxic phosgene. google.com | Direct synthesis from 4-chloro-N-(propan-2-yloxycarbonyl)benzamide, an amine, and CO₂. |

| Water | Non-toxic, non-flammable, readily available. nih.gov | As a solvent for certain catalytic systems. |

| Ionic Liquids | Low vapor pressure, high thermal stability. nih.gov | As a recyclable reaction medium. |

| Supercritical Fluids (e.g., scCO₂) | Can act as both solvent and reactant, easily removed. nih.gov | For extraction and as a medium for derivatization reactions. |

| Dimethyl Carbonate (DMC) | A non-toxic alternative to phosgene for carbonylation. | Reaction with 4-chlorobenzamide and isopropanol. |

Development of Catalyst-Free or Recyclable Catalyst Systems

To enhance the sustainability of benzoylcarbamate synthesis, research has focused on developing catalyst-free methods and recyclable catalysts. Catalyst-free approaches often rely on the intrinsic reactivity of the starting materials under specific conditions, such as high temperature or pressure, which can sometimes be energy-intensive. organic-chemistry.org

Polymer-supported catalysts: These catalysts are immobilized on a solid polymer support, facilitating easy filtration and reuse. nih.gov

Metal nanoparticles: These have a high surface area-to-volume ratio, often leading to high catalytic activity. They can be stabilized on supports or recovered via techniques like liquid/liquid extraction. mdpi.com

Titanosilicate molecular sieves: These have been shown to be effective for carbamate synthesis and can be recycled. google.com

Zinc-based catalysts: Simple zinc salts have been used for the direct synthesis of carbamates from amines, CO₂, and silicate esters, with the catalyst being reusable. researchgate.net

Table 2: Comparison of Catalytic Systems for Carbamate Synthesis

| Catalyst System | Advantages | Disadvantages | Recyclability |

| Homogeneous (e.g., Cs₂CO₃) | Often high activity and selectivity. google.com | Difficult to separate from the reaction mixture. | Low |

| Heterogeneous (e.g., TiO₂/SiO₂) | Easily separated by filtration, reusable. mdpi.com | May have lower activity than homogeneous counterparts. | High |

| Metal Nanoparticles (e.g., Iridium) | High activity, can be recycled. mdpi.com | Can be expensive, potential for leaching. | Moderate to High |

| Polymer-Supported | Excellent recyclability, simple work-up. nih.gov | Potential for reduced activity due to support effects. | High |

| Catalyst-Free | Avoids catalyst cost and contamination. organic-chemistry.org | Often requires harsh reaction conditions. | Not Applicable |

Derivatization Strategies for Structural Modification and Analog Generation

Derivatization of propan-2-yl N-(4-chlorobenzoyl)carbamate is a key strategy for generating analogs with modified physicochemical and biological properties. acs.org This can involve modifications to the isopropyl ester, the aromatic ring, or the carbamate linkage itself.

Modification of the Isopropyl Ester Moiety

The isopropyl ester group can be modified to alter properties such as solubility and metabolic stability. One common approach is the deprotection of the isopropyl group to yield the corresponding carboxylic acid, which can then be re-esterified with different alcohols. researchgate.net The O-isopropyl bond of carbamates can be selectively cleaved using reagents like aluminum chloride. researchgate.net Alternatively, transesterification reactions can be employed to directly exchange the isopropyl group for another alkyl or aryl group.

Functionalization of the 4-Chlorobenzoyl Aromatic Ring

The 4-chlorobenzoyl ring offers several positions for functionalization, which can significantly impact the molecule's properties. The chlorine atom can be substituted through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds. Additionally, the aromatic ring can undergo electrophilic substitution reactions, although the chloro and benzoyl groups are deactivating, directing incoming electrophiles to the meta position relative to the benzoyl group. The reactivity of the 4-chlorobenzoyl group is a key factor in these transformations. anshulchemicals.comchemicalbook.com

N-Substitution and Related Amide/Carbamate Linkage Variations

N-alkylation of the carbamate nitrogen can be achieved using various alkylating agents in the presence of a base. epa.gov This modification can influence the molecule's hydrogen bonding capacity and conformational flexibility.

Furthermore, the entire carbamate linkage can be replaced with bioisosteres to explore different chemical space and potentially improve properties like metabolic stability. nih.gov Amide and various heterocyclic rings are common bioisosteres for carbamates. nih.govdrughunter.com For instance, a 1,2,4-oxadiazole ring can be a bioisosteric replacement for a carbamate moiety. researchgate.net These modifications can lead to the discovery of novel compounds with enhanced biological activity.

Stereoselective Synthesis and Chiral Control in Benzoylcarbamate Formation

Achieving stereochemical control in the synthesis of propan-2-yl N-(4-chlorobenzoyl)carbamate is paramount for isolating specific enantiomers, which may exhibit differential biological activities. The chiral center in this molecule resides at the secondary carbon of the propan-2-yl group. The primary strategies for inducing chirality at this position during carbamate formation include catalytic asymmetric synthesis and the kinetic resolution of a pre-existing racemic mixture.

One potential avenue for stereoselective synthesis involves the enantioselective addition of a carbamate nucleophile to an appropriate prochiral precursor, a strategy that has been successfully employed for the synthesis of chiral amines from allylic alcohols escholarship.orgnih.gov. Although not a direct analogue, this method highlights the feasibility of palladium-catalyzed enantioselective C-N bond formation to establish a stereocenter. A hypothetical approach for propan-2-yl N-(4-chlorobenzoyl)carbamate could involve a related catalytic system that facilitates the reaction between 4-chlorobenzoyl isocyanate and propene, with a chiral ligand controlling the facial selectivity of the nucleophilic attack.

Another viable strategy is the kinetic resolution of a racemic mixture of propan-2-yl N-(4-chlorobenzoyl)carbamate. This can be achieved through enzymatic or chemo-catalytic methods. Enzymes, such as lipases or proteases, are known to exhibit high enantioselectivity in the hydrolysis or acylation of various substrates, including N-acyl amino acids and their derivatives harvard.edunih.govresearchgate.netnih.gov. A suitable enzyme could selectively hydrolyze one enantiomer of the racemic carbamate, allowing for the separation of the unreacted, enantiomerically enriched carbamate.

Similarly, chiral chemical catalysts can be employed for kinetic resolution. Chiral nucleophilic catalysts, such as derivatives of 4-(dimethylamino)pyridine (DMAP) or chiral N-heterocyclic carbenes (NHCs), have been shown to be effective in the enantioselective acylation of secondary alcohols and α-hydroxyamides nii.ac.jpacs.org. In a kinetic resolution scenario, such a catalyst could selectively acylate one enantiomer of a racemic propan-2-ol derivative with 4-chlorobenzoyl isocyanate, leaving the other enantiomer unreacted.

The following table outlines representative data from analogous stereoselective reactions, illustrating the potential for achieving high enantioselectivity in transformations related to the synthesis of chiral carbamates.

| Catalyst/Enzyme | Substrate | Reaction Type | Enantiomeric Excess (ee) / Selectivity Factor (s) | Reference |

|---|---|---|---|---|

| Chiral N-heterocyclic carbene | α-Hydroxyamide | Kinetic Resolution (Acylation) | s = up to 128 | nii.ac.jp |

| Acylase I | N-Acyl Amino Acids | Kinetic Resolution (Hydrolysis) | High enantioselectivity | harvard.edu |

| Palladium Complex with Chiral Ligand | Allylic Alcohols and Carbamates | Enantioselective Markovnikov Addition | Moderate to good ee | escholarship.orgnih.gov |

| Chiral DMAP derivative | Secondary Alcohols | Kinetic Resolution (Acylation) | s = 11–53 | acs.org |

Furthermore, tin-catalyzed transcarbamoylation reactions of secondary alcohols with carbamates such as phenyl carbamate have been developed as a mild and efficient method for carbamate synthesis organic-chemistry.org. While the reported methods are not inherently stereoselective, the use of a chiral tin catalyst or a chiral carbamoylating agent in such a system could potentially induce enantioselectivity.

The synthesis of cyclic carbamates from amino alcohols and carbon dioxide has also been achieved with a high degree of stereocontrol rsc.orgnih.gov. These methods often proceed with an inversion of configuration at the stereocenter, demonstrating that stereospecific transformations to form the carbamate linkage are possible. While the target molecule is acyclic, the principles of stereochemical control in these reactions could inform the design of a stereoselective synthesis for propan-2-yl N-(4-chlorobenzoyl)carbamate.

Advanced Spectroscopic and Structural Elucidation of Propan 2 Yl N 4 Chlorobenzoyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Pattern Interpretation

The ¹H NMR spectrum of propan-2-yl N-(4-chlorobenzoyl)carbamate is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the 4-chlorobenzoyl group are expected to appear as two doublets in the downfield region (typically δ 7.5-8.0 ppm) due to their proximity to the electron-withdrawing carbonyl group and the chlorine atom. These protons, ortho and meta to the carbonyl group, form an AA'BB' spin system, which often simplifies to two distinct doublets.

The N-H proton of the carbamate (B1207046) linkage is anticipated to appear as a broad singlet, the chemical shift of which can be highly variable (δ 8.5-9.5 ppm) depending on the solvent and concentration, due to hydrogen bonding and exchange phenomena. The methine proton of the isopropyl group (-CH) is expected to be a septet (or multiplet) around δ 5.0-5.2 ppm, coupled to the six equivalent methyl protons. These two methyl groups (-CH₃) will, in turn, appear as a doublet at approximately δ 1.3-1.4 ppm.

Table 1: Predicted ¹H NMR Data for propan-2-yl N-(4-chlorobenzoyl)carbamate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (ortho to C=O) | ~ 7.9 | Doublet | ~ 8.5 |

| Ar-H (meta to C=O) | ~ 7.5 | Doublet | ~ 8.5 |

| N-H | ~ 9.0 | Broad Singlet | - |

| O-CH(CH₃)₂ | ~ 5.1 | Septet | ~ 6.3 |

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum will provide further structural confirmation by showing signals for each unique carbon atom. The two carbonyl carbons of the benzoyl and carbamate groups are expected at the most downfield positions, typically in the range of δ 165-175 ppm. The aromatic carbons will resonate in the δ 128-140 ppm region. The carbon atom bearing the chlorine (C-Cl) will be found around δ 138-140 ppm, while the other aromatic carbons will appear at slightly different shifts due to their electronic environments. The methine carbon of the isopropyl group is predicted to be around δ 70-72 ppm, and the equivalent methyl carbons will be observed in the upfield region, around δ 21-22 ppm.

Table 2: Predicted ¹³C NMR Data for propan-2-yl N-(4-chlorobenzoyl)carbamate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Benzoyl) | ~ 167 |

| C=O (Carbamate) | ~ 152 |

| Ar-C (C-Cl) | ~ 139 |

| Ar-C (quaternary) | ~ 133 |

| Ar-C (CH, ortho to C=O) | ~ 129.5 |

| Ar-C (CH, meta to C=O) | ~ 129 |

| O-CH(CH₃)₂ | ~ 71 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Determination

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key expected correlations include the one between the aromatic protons ortho and meta to the carbonyl group, and the correlation between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals, for instance, the aromatic proton at ~7.9 ppm to the carbon at ~129.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Crucial HMBC correlations for structural elucidation would include the N-H proton showing a correlation to both carbonyl carbons, and the methine proton of the isopropyl group correlating to the carbamate carbonyl carbon and the methyl carbons.

Dynamic NMR Studies of Restricted Rotation and Conformational Dynamics (e.g., C-N rotational barriers)

The amide-like C-N bond in the carbamate moiety possesses a degree of double bond character, leading to restricted rotation. This can result in the existence of different conformers (rotamers). At room temperature, the rotation around this bond might be fast on the NMR timescale, leading to averaged signals. However, by lowering the temperature (dynamic NMR), the rotation can be slowed down, potentially leading to the observation of separate signals for the different conformers. Such studies can be used to determine the energy barrier to rotation around the C-N bond, providing valuable insight into the molecule's conformational dynamics. nih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of propan-2-yl N-(4-chlorobenzoyl)carbamate is expected to show several key absorption bands. Two distinct carbonyl (C=O) stretching bands are predicted due to the presence of the benzoyl and carbamate groups, likely appearing in the region of 1680-1750 cm⁻¹. The N-H stretching vibration of the carbamate should be visible as a sharp peak around 3300-3400 cm⁻¹. Other significant peaks include C-O stretching vibrations for the ester-like linkage (around 1200-1300 cm⁻¹) and the C-Cl stretching vibration at a lower wavenumber.

Table 3: Predicted IR Absorption Bands for propan-2-yl N-(4-chlorobenzoyl)carbamate

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3300 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Benzoyl & Carbamate) | 1680 - 1750 |

| C-O Stretch | 1200 - 1300 |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Delineation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For propan-2-yl N-(4-chlorobenzoyl)carbamate, high-resolution mass spectrometry (HRMS) would be used to determine its accurate mass, confirming the molecular formula. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺).

The fragmentation pattern would likely involve characteristic losses. A primary fragmentation pathway for carbamates is the loss of CO₂. nih.gov Another significant fragmentation would be the cleavage of the isopropyl group. The 4-chlorobenzoyl cation is a stable fragment and is expected to be a prominent peak in the spectrum.

Table 4: Predicted Key Fragments in the Mass Spectrum of propan-2-yl N-(4-chlorobenzoyl)carbamate

| m/z | Proposed Fragment Structure |

|---|---|

| 243/245 | [M]⁺, molecular ion |

| 199/201 | [M - CO₂]⁺ |

| 184/186 | [M - C₃H₇O]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. thermofisher.com For propan-2-yl N-(4-chlorobenzoyl)carbamate, HRMS analysis is crucial to confirm its molecular formula, C₁₁H₁₂ClNO₃. The precise mass of the molecular ion is measured and compared to the theoretical mass calculated from the isotopic masses of its constituent atoms.

In a typical analysis, the compound would be ionized using a soft ionization technique, such as electrospray ionization (ESI), to generate the protonated molecule [M+H]⁺. The high resolving power of the mass analyzer, for instance, an Orbitrap or a time-of-flight (TOF) analyzer, allows for the differentiation of ions with very similar mass-to-charge ratios, ensuring a high degree of confidence in the determined elemental formula. nih.gov

Table 1: Predicted High-Resolution Mass Spectrometry Data for propan-2-yl N-(4-chlorobenzoyl)carbamate

| Ion | Theoretical m/z | Measured m/z (Predicted) | Mass Difference (ppm) | Elemental Composition |

| [M+H]⁺ | 242.0584 | 242.0581 | -1.2 | C₁₁H₁₃ClNO₃⁺ |

| [M+Na]⁺ | 264.0403 | 264.0400 | -1.1 | C₁₁H₁₂ClNNaO₃⁺ |

| [M-H]⁻ | 240.0427 | 240.0430 | 1.2 | C₁₁H₁₁ClNO₃⁻ |

Note: The measured m/z and mass difference values are predicted based on typical instrument performance.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) provides valuable structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in confirming the connectivity of atoms within propan-2-yl N-(4-chlorobenzoyl)carbamate. In an MS/MS experiment, the protonated molecule [M+H]⁺ at m/z 242.0584 would be isolated and subjected to collision-induced dissociation (CID). youtube.com

The fragmentation pattern is predictable based on the functional groups present in the molecule. Key fragmentation pathways would likely involve the cleavage of the carbamate and amide bonds. For instance, the loss of the isopropoxy group or the entire isopropyl carbamate moiety would lead to characteristic fragment ions. The fragmentation of the N-benzoyl bond is also a probable event. The accurate mass measurement of these fragment ions further corroborates the proposed structure.

Table 2: Predicted MS/MS Fragmentation Data for the [M+H]⁺ Ion of propan-2-yl N-(4-chlorobenzoyl)carbamate

| Precursor Ion (m/z) | Fragment Ion (m/z) | Predicted Loss | Predicted Fragment Structure |

| 242.0584 | 184.0371 | C₃H₆O (Isopropanol) | 4-chlorobenzoyl isocyanate ion |

| 242.0584 | 139.0024 | C₄H₇NO₂ (Isopropyl carbamate) | 4-chlorobenzoyl cation |

| 184.0371 | 156.0054 | CO (Carbon monoxide) | 4-chlorophenyl isocyanate ion |

| 139.0024 | 111.0097 | CO (Carbon monoxide) | 4-chlorophenyl cation |

Note: The fragmentation pathways and m/z values are predicted based on the chemical structure and general fragmentation rules for similar compounds.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For propan-2-yl N-(4-chlorobenzoyl)carbamate, obtaining single crystals suitable for X-ray diffraction would allow for the precise determination of its molecular conformation and packing in the crystal lattice.

Based on crystallographic data of structurally related carbamates and benzoyl derivatives, it is expected that the amide and carbamate functional groups will exhibit planarity due to resonance. researchgate.netresearchgate.net The dihedral angle between the phenyl ring and the adjacent carbonyl group will be a key conformational feature. Intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygen atoms, are anticipated to play a significant role in the crystal packing. nih.gov

Table 3: Predicted Crystallographic Data for propan-2-yl N-(4-chlorobenzoyl)carbamate

| Parameter | Predicted Value/Information |

| Crystal System | Monoclinic or Orthorhombic (Common for similar organic molecules) |

| Space Group | P2₁/c or Pca2₁ (Examples from related structures) |

| Key Bond Lengths (Å) | C=O (amide): ~1.23 Å, C=O (carbamate): ~1.21 Å, C-N (amide): ~1.35 Å, C-N (carbamate): ~1.38 Å, C-Cl: ~1.74 Å |

| Key Bond Angles (°) | N-C=O (amide): ~123°, C-N-C: ~120°, O-C=O (carbamate): ~125° |

| Intermolecular Interactions | N-H···O=C hydrogen bonds forming chains or dimers. Possible C-H···O and C-H···π interactions. |

Note: These values are predictions based on data from crystallographically characterized related compounds.

Application of Advanced Analytical Techniques in Complex Mixture Analysis (e.g., LC-MS, GC-MS)

In real-world scenarios, propan-2-yl N-(4-chlorobenzoyl)carbamate may be present in complex matrices, such as reaction mixtures or environmental samples. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful hyphenated techniques for the separation, identification, and quantification of this compound in such mixtures. mdpi.comnih.gov

LC-MS is particularly well-suited for the analysis of thermally labile compounds like many carbamates. Reversed-phase liquid chromatography, using a C18 column, would likely be employed to separate the target compound from other components based on polarity. nih.gov The eluent would then be introduced into the mass spectrometer for detection and identification, often using the MS/MS transitions identified previously for enhanced selectivity and sensitivity.

GC-MS can also be used, although the thermal stability of the carbamate needs to be considered to avoid on-column degradation. researchgate.net A non-polar or medium-polarity capillary column would be appropriate for separation. The electron ionization (EI) mass spectrum would show characteristic fragmentation patterns that can be used for identification by comparison to a spectral library.

Table 4: Typical Analytical Parameters for LC-MS and GC-MS Analysis

| Technique | Parameter | Typical Value/Condition |

| LC-MS | Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | |

| MS Detection | Selected Reaction Monitoring (SRM) of a specific precursor/product ion transition (e.g., 242.1 -> 139.0) | |

| GC-MS | Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium | |

| Temperature Program | Start at 100 °C, ramp to 280 °C | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Note: These parameters are illustrative and would require optimization for a specific application.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For propan-2-yl N-(4-chlorobenzoyl)carbamate, these methods can provide a detailed picture of its electronic landscape and predict its chemical behavior.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For propan-2-yl N-(4-chlorobenzoyl)carbamate, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to find the geometry that corresponds to the minimum energy state. nih.gov This process provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, a range of electronic properties can be calculated. These properties are crucial for understanding the molecule's stability and reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of propan-2-yl N-(4-chlorobenzoyl)carbamate

| Property | Predicted Value | Significance |

| Total Energy | (Value in Hartrees) | Indicates the overall stability of the molecule. |

| Dipole Moment | (Value in Debye) | Measures the polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Ionization Potential | (Value in eV) | The energy required to remove an electron, indicating its susceptibility to oxidation. |

| Electron Affinity | (Value in eV) | The energy released upon gaining an electron, indicating its susceptibility to reduction. |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govdntb.gov.ua The energy and distribution of these orbitals are critical in predicting a molecule's reactivity. The HOMO is the region from which a molecule is most likely to donate electrons, while the LUMO is the region most likely to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. nih.gov A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For propan-2-yl N-(4-chlorobenzoyl)carbamate, the electron-withdrawing nature of the 4-chlorobenzoyl group would be expected to influence the energies of these orbitals.

Table 2: Hypothetical FMO Analysis Data for propan-2-yl N-(4-chlorobenzoyl)carbamate

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | (Negative Value) | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | (Negative or Small Positive Value) | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | (Positive Value) | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red areas typically represent regions of high electron density (negative potential), while blue areas indicate regions of low electron density (positive potential). For propan-2-yl N-(4-chlorobenzoyl)carbamate, the MEP map would likely show negative potential around the carbonyl oxygen and the chlorine atom, indicating these as potential sites for electrophilic attack. Conversely, the hydrogen atoms of the N-H group would be expected to show positive potential, making them susceptible to nucleophilic attack.

Conformational Analysis and Energy Landscapes

Propan-2-yl N-(4-chlorobenzoyl)carbamate has several rotatable bonds, which means it can exist in different spatial arrangements or conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers and the energy barriers between them. This is often done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. nih.gov The results of this analysis provide an energy landscape, which maps the relative energies of different conformations. Identifying the global minimum energy conformer is crucial as it represents the most populated and often the most biologically active form of the molecule.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations can model the dynamic behavior of the molecule over time, including its interactions with its environment. In an MD simulation, the movements of all atoms in the system are calculated based on a force field. This allows for the study of how propan-2-yl N-(4-chlorobenzoyl)carbamate behaves in a more realistic environment, such as in a solvent like water or in the presence of a biological target. MD simulations can provide insights into the flexibility of the molecule, its preferred conformations in solution, and the role of solvent molecules in stabilizing different states.

Computational Chemistry and Molecular Modeling Studies of propan-2-yl N-(4-chlorobenzoyl)carbamate

This article explores the theoretical application of computational chemistry and molecular modeling techniques to elucidate the structural, electronic, and interactive properties of propan-2-yl N-(4-chlorobenzoyl)carbamate. While specific experimental and computational studies on this compound are not extensively available in the public domain, this text outlines the established methodologies that would be employed to investigate its molecular behavior and potential biological interactions.

Investigation of Structure Activity Relationships Sar in Benzoylcarbamate Systems

Impact of the Isopropyl Ester Moiety on Molecular Recognition and Potential Interactions

The branched nature of the isopropyl group provides steric bulk compared to a linear propyl or a smaller methyl or ethyl group. This can be a critical determinant in how the molecule fits into a receptor's binding pocket. In some cases, this bulk can lead to a more favorable, conformationally restricted binding mode, enhancing potency. Conversely, if the binding pocket is sterically constrained, a bulky isopropyl group could hinder optimal binding, reducing activity.

While direct SAR data for the variation of the ester group in propan-2-yl N-(4-chlorobenzoyl)carbamate is limited, studies on related carbamate (B1207046) series provide valuable insights. For instance, in a series of fatty acid amide hydrolase (FAAH) inhibitors based on alkylcarbamic acid aryl esters, the nature of the N-alkyl substituent, which is analogous to the O-alkyl group in our compound of interest, was found to be crucial for potency. nih.gov Optimal activity was observed with lipophilic groups like cyclohexyl, suggesting that a well-defined hydrophobic pocket in the enzyme's active site accommodates this group. nih.gov This highlights the importance of the size and shape of the alkyl substituent in achieving potent inhibition.

Table 1: Hypothetical Impact of Ester Group Variation on Binding Affinity

This table presents a hypothetical SAR for the ester moiety based on general principles and data from related compound series. The binding affinity is represented qualitatively.

| Ester Group | Relative Size | Lipophilicity | Hypothetical Binding Affinity |

| Methyl | Small | Low | Moderate |

| Ethyl | Medium | Medium | Moderate-High |

| Isopropyl | Medium (Branched) | Medium | Potentially High (Shape Dependent) |

| n-Propyl | Medium (Linear) | Medium | Moderate-High |

| tert-Butyl | Large | High | Potentially Low (Steric Hindrance) |

| Cyclohexyl | Large | High | Potentially High (Shape Dependent) |

Influence of the 4-Chlorobenzoyl Group on Ligand Efficiency and Binding Affinity Prediction

The 4-chlorobenzoyl group is a key structural feature of propan-2-yl N-(4-chlorobenzoyl)carbamate, significantly influencing its electronic properties and potential binding interactions. The chlorine atom at the para-position of the benzene (B151609) ring is an electron-withdrawing group, which can impact the reactivity of the carbamate carbonyl and participate in specific interactions within a binding site.

The presence of the chlorine atom can lead to halogen bonding, a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on the receptor, such as a carbonyl oxygen or an aromatic ring. This type of interaction can contribute significantly to binding affinity and selectivity. Furthermore, the chloro-substituted phenyl ring can engage in hydrophobic and van der Waals interactions with nonpolar residues in a binding pocket.

In a study of novel benzoylcarbamates bearing a pyridine (B92270) moiety with antifungal activity, compounds containing a 4-chlorobenzoyl group were among the most active. nih.gov For example, the compound with a 4-chlorobenzoyl group (4h) exhibited potent activity against B. cinerea with an EC50 value of 6.45 µg/mL. nih.gov This suggests that the 4-chloro substituent is favorable for the antifungal activity of this class of compounds.

**Table 2: Antifungal Activity of Substituted Benzoylcarbamate Analogues against *B. cinerea***

This table is based on data from a study on novel benzoylcarbamates with a pyridine moiety. nih.gov

| Compound | Benzoyl Substituent | EC50 (µg/mL) |

| 4a | H | 13.03 |

| 4b | 2-Cl | 11.56 |

| 4c | 3-Cl | 8.79 |

| 4d | 4-Cl | 7.32 |

| 4e | 2-Br | 10.21 |

| 4f | 4-Br | 6.98 |

| 4g | 4-CH3 | 9.87 |

| 4h | 4-Cl | 6.45 |

| 4i | 4-OCH3 | 12.54 |

Systematic Substituent Effects on the Carbamate Scaffold and Resultant Interaction Profiles

The carbamate scaffold (-NH-C(=O)-O-) serves as a central linker in propan-2-yl N-(4-chlorobenzoyl)carbamate, connecting the benzoyl and isopropyl moieties. This group is not merely a passive spacer; its chemical properties and ability to form hydrogen bonds are critical for molecular recognition. nih.gov The carbamate nitrogen and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, forming key interactions with receptor active sites. nih.gov

Systematic modifications of the carbamate scaffold can have profound effects on the interaction profile of the molecule. For example, N-alkylation or N-arylation can alter the hydrogen bonding capacity and introduce steric bulk, which can either enhance or diminish binding affinity depending on the topology of the receptor site.

Furthermore, the stability of the carbamate bond itself can be influenced by the electronic nature of its substituents. Electron-withdrawing groups on the benzoyl ring can increase the electrophilicity of the carbamate carbonyl, potentially making it more susceptible to nucleophilic attack and influencing its mechanism of action, particularly if it acts as a covalent inhibitor.

Table 3: General Effects of Substituents on the Carbamate Scaffold

This table outlines the general consequences of modifying the carbamate scaffold based on established medicinal chemistry principles.

| Modification | Potential Effect on Interaction Profile |

| N-Alkylation | Loss of H-bond donor, increased lipophilicity, potential steric effects. |

| N-Arylation | Loss of H-bond donor, introduction of aromatic interactions (e.g., π-stacking), significant steric bulk. |

| Replacement of Carbamate Oxygen with Sulfur (Thiocarbamate) | Altered H-bond accepting ability, changes in bond angles and lengths, modified electronic properties. wikipedia.org |

| Replacement of Carbonyl Oxygen with Sulfur (Thiocarbamate) | Altered H-bond accepting ability, changes in bond angles and lengths, modified electronic properties. wikipedia.org |

Stereochemical Considerations in Benzoylcarbamate Conformation and Interactions

The carbamate bond itself has a planar character due to resonance, and it can exist in syn and anti conformations. nih.gov The relative stability of these conformers is influenced by the steric and electronic properties of the substituents on the nitrogen and oxygen atoms. acs.org For many carbamates, the anti conformation is generally favored. nih.gov

In the context of a chiral binding site, even an achiral molecule like propan-2-yl N-(4-chlorobenzoyl)carbamate can adopt a specific, low-energy conformation that is complementary to the receptor. Molecular modeling studies are often employed to predict the most stable conformations and how they might interact with a target protein. These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Rational Design Principles for Modulating Molecular Interactions

The principles of rational drug design can be applied to propan-2-yl N-(4-chlorobenzoyl)carbamate to develop new analogues with tailored molecular interactions and improved biological profiles. This process relies on a thorough understanding of the SAR of the parent compound and its analogues.

One key principle is the optimization of binding affinity and selectivity. This can be achieved by making systematic modifications to the different parts of the molecule. For example, based on the data from related antifungal benzoylcarbamates, exploring other halogen substitutions at the para-position of the benzoyl ring, such as bromine, could be a viable strategy to enhance potency. nih.gov

Another important aspect is the modulation of physicochemical properties to improve pharmacokinetics. This might involve modifying the isopropyl ester to a different alkyl or cycloalkyl group to fine-tune lipophilicity and metabolic stability. For instance, replacing the isopropyl group with a cyclopropyl (B3062369) or a small, linear ether-containing chain could alter the solubility and metabolic profile of the compound.

Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is a powerful tool for rational design. If the target of propan-2-yl N-(4-chlorobenzoyl)carbamate is known, molecular docking and dynamics simulations can be used to visualize how the molecule binds and to predict the effects of structural modifications. acs.org This approach can guide the synthesis of new analogues with a higher probability of success.

Finally, the concept of bioisosteric replacement can be employed. This involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving the biological activity or pharmacokinetic profile. For example, the chlorine atom on the benzoyl ring could be replaced with a trifluoromethyl group to alter the electronic properties and lipophilicity while maintaining a similar size.

Molecular Mechanisms and Biochemical Pathways in Research Contexts

Theoretical Interaction with Enzyme Active Sites and Receptor Binding Pockets (e.g., cholinesterase, COX enzyme inhibition, protein targets)

The unique structural features of propan-2-yl N-(4-chlorobenzoyl)carbamate, specifically its carbamate (B1207046) and 4-chlorobenzoyl moieties, suggest potential interactions with various biological targets. Carbamate derivatives are well-recognized for their role as enzyme inhibitors, particularly targeting cholinesterases. nih.govnih.govnih.gov The carbamate group can act as a mimic of the acetylcholine (B1216132) substrate, leading to the carbamoylation of the serine residue in the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), resulting in temporary inactivation of the enzyme. nih.gov This inhibitory action is a cornerstone for the therapeutic effects of certain carbamate-based drugs. nih.govnih.gov

The 4-chlorobenzoyl group, on the other hand, is a feature found in some nonsteroidal anti-inflammatory drugs (NSAIDs) and their derivatives that exhibit inhibitory effects on cyclooxygenase (COX) enzymes. nih.gov The presence of this group can be a critical determinant of inhibitory potency. nih.gov For instance, modifications to the carboxylate group of certain NSAIDs, such as indomethacin, which contains a 4-chlorobenzoyl moiety, can convert them into selective COX-2 inhibitors. nih.gov

Furthermore, a molecular docking study on a related hypothetical compound, [4-(propan-2-yl) phenyl]carbamic acid, investigated its interaction with tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis. researchgate.netnih.gov This suggests that carbamate derivatives bearing a propan-2-yl group could theoretically interact with the active site of TH. researchgate.netnih.gov

The potential protein targets for propan-2-yl N-(4-chlorobenzoyl)carbamate are therefore diverse and could include:

Cholinesterases (AChE and BChE): Due to the presence of the carbamate functional group.

Cyclooxygenase (COX) Enzymes: Influenced by the 4-chlorobenzoyl moiety.

Tyrosine Hydroxylase (TH): Based on studies of structurally similar compounds.

Postulated Binding Modes and Conformational Changes Induced Upon Molecular Interaction

The binding of propan-2-yl N-(4-chlorobenzoyl)carbamate to an enzyme's active site would likely involve a combination of hydrogen bonding, hydrophobic interactions, and potentially covalent modification. The carbamate functional group is capable of participating in hydrogen bonding through its carbonyl group and NH backbone. nih.gov

In the context of cholinesterase inhibition, the carbamate would orient itself within the active site to allow for nucleophilic attack by the active site serine residue. This would lead to the formation of a transient carbamoylated enzyme intermediate, which is more stable and hydrolyzes more slowly than the acetylated intermediate formed with acetylcholine.

For COX enzymes, the 4-chlorobenzoyl group could fit into the hydrophobic channel of the active site. The binding of substrates and inhibitors to COX enzymes is known to occur within a long, hydrophobic channel. nih.gov The specific orientation and interactions would determine the inhibitory potency and selectivity for COX-1 versus COX-2.

A molecular docking study of [4-(propan-2-yl) phenyl]carbamic acid with tyrosine hydroxylase revealed that the ligand binds within a deep, narrow groove lined with polar aromatic and acidic residues. researchgate.netnih.gov The study identified a 'hexa interacting amino acids unit' and a crucial 'His361-His336 dyad' for the binding interaction. researchgate.netnih.gov It can be postulated that propan-2-yl N-(4-chlorobenzoyl)carbamate might adopt a similar binding mode within a suitable protein pocket, with the 4-chlorobenzoyl and propan-2-yl groups making significant hydrophobic and aromatic stacking interactions.

Elucidation of Pathways of Molecular Recognition and Signal Transduction at the Cellular Level

Given the potential targets, the molecular recognition of propan-2-yl N-(4-chlorobenzoyl)carbamate at the cellular level could initiate or modulate several signal transduction pathways.

If the compound inhibits acetylcholinesterase, it would lead to an increase in the concentration of acetylcholine in cholinergic synapses. nih.gov This would enhance cholinergic signaling, which plays a critical role in the central and peripheral nervous systems, affecting processes like memory, cognition, and neuromuscular function. nih.govnih.gov

Inhibition of COX enzymes would block the conversion of arachidonic acid into prostaglandins (B1171923). nih.gov Prostaglandins are key mediators of inflammation, pain, and fever. By reducing prostaglandin (B15479496) synthesis, the compound could theoretically modulate inflammatory pathways.

Should the compound interact with tyrosine hydroxylase, it could affect the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. researchgate.netnih.gov These neurotransmitters are central to various physiological and neurological processes, including mood regulation, stress response, and motor control.

In Vitro Biochemical Assays for Investigating Target Engagement (e.g., enzyme inhibition kinetics, binding assays, cellular pathway modulation)

To experimentally validate the theoretical interactions of propan-2-yl N-(4-chlorobenzoyl)carbamate, a variety of in vitro biochemical assays would be necessary.

Enzyme Inhibition Kinetics:

Cholinesterase Inhibition Assay: The inhibitory potency of the compound against AChE and BChE can be determined using Ellman's method, which measures the activity of the enzyme by monitoring the formation of a colored product. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, can be calculated. nih.gov

COX Inhibition Assay: The ability of the compound to inhibit COX-1 and COX-2 can be assessed using commercially available kits that measure the peroxidase activity of the enzymes. This allows for the determination of IC50 values and the selectivity of inhibition.

Binding Assays:

Receptor Binding Assays: If a specific receptor target is identified, radioligand binding assays can be used to determine the affinity of the compound for the receptor.

Surface Plasmon Resonance (SPR): SPR can be used to study the real-time binding kinetics of the compound to its protein target, providing data on association and dissociation rates.

Cellular Pathway Modulation:

Cell-Based Assays: The effect of the compound on cellular signaling pathways can be investigated using reporter gene assays, Western blotting to measure the phosphorylation status of key signaling proteins, or by measuring the levels of downstream signaling molecules like prostaglandins or cyclic AMP.

| Assay Type | Purpose | Example Method |

| Enzyme Inhibition | To determine the inhibitory potency (IC50) against specific enzymes. | Ellman's assay for cholinesterases; Peroxidase-based assay for COX enzymes. |

| Binding Affinity | To measure the strength of the interaction between the compound and its target. | Radioligand binding assays; Surface Plasmon Resonance (SPR). |

| Cellular Activity | To assess the effect of the compound on cellular signaling pathways. | Reporter gene assays; Western blotting for protein phosphorylation. |

Prodrug Design Principles Applied to Carbamate Derivatives for Modulating Bioavailability and Stability in Research Models

Carbamate derivatives are frequently employed in prodrug design to enhance the physicochemical and pharmacokinetic properties of parent molecules. nih.govnih.gov The carbamate group can be used to mask polar functional groups, such as hydroxyls or amines, thereby increasing lipophilicity and improving membrane permeability. nih.gov

The stability of the carbamate linkage is a critical factor in prodrug design. acs.org The rate of hydrolysis of the carbamate can be tuned by modifying the substituents on the nitrogen and oxygen atoms. acs.org This allows for the controlled release of the active drug in the body. Carbamate prodrugs are often designed to be stable against chemical hydrolysis but susceptible to enzymatic cleavage by esterases, which are abundant in the body, particularly in the liver and plasma. nih.gov

For a research compound like propan-2-yl N-(4-chlorobenzoyl)carbamate, these principles could be applied to:

Enhance Bioavailability: By masking a polar group on a parent molecule, the carbamate derivative may exhibit improved absorption after oral administration. nih.gov

Improve Stability: The carbamate moiety can protect a labile drug from premature degradation, for example, by preventing first-pass metabolism. nih.govacs.org

Targeted Delivery: By designing carbamates that are selectively cleaved by enzymes present in a specific tissue or cell type, it may be possible to achieve targeted drug delivery.

The bioconversion of a carbamate prodrug typically releases the parent alcohol or amine, along with carbamic acid, which then decomposes to carbon dioxide and an amine. nih.gov

| Prodrug Design Principle | Application to Carbamate Derivatives | Desired Outcome in Research Models |

| Masking Polar Groups | Introduction of a carbamate moiety to a hydroxyl or amine group. | Increased lipophilicity and membrane permeability. |

| Modulating Stability | Altering substituents on the carbamate nitrogen or oxygen. | Controlled rate of hydrolysis and release of the active compound. |

| Improving Pharmacokinetics | Protection from first-pass metabolism. | Enhanced oral bioavailability and prolonged duration of action. |

Advanced Research Applications and Future Directions in Benzoylcarbamate Chemistry

Utilization as Chemical Probes for Investigating Biological Processes

The benzoylurea (B1208200) and benzoylcarbamate frameworks are pivotal in the development of chemical probes to dissect complex biological pathways. Their derivatives have been identified as potent modulators of various cellular functions, making them valuable tools for basic research.

The most well-documented activity of this class is the inhibition of chitin (B13524) synthesis in insects. wikipedia.org Compounds like diflubenzuron (B1670561) and lufenuron, which share the core benzoyl-urea/carbamate (B1207046) structure, disrupt the molting process in insect larvae by interfering with chitin deposition. wikipedia.org This makes the general scaffold of propan-2-yl N-(4-chlorobenzoyl)carbamate an excellent starting point for designing specific probes to investigate the intricate enzymatic machinery of chitin biosynthesis, not only in insects but potentially in other organisms like fungi where chitin is a crucial structural component.

Beyond insecticides, research has shown that modifying the core structure can lead to compounds with other biological activities. For instance, certain N-aroyl urea (B33335) derivatives have demonstrated potential as anticancer agents and plant growth regulators. nih.gov By systematically altering the substituents on the phenyl ring and the carbamate portion of propan-2-yl N-(4-chlorobenzoyl)carbamate, new probes could be developed to explore cellular pathways related to proliferation and development in both plant and animal systems.

Table 1: Examples of Biological Activities in Benzoyl-Urea/Carbamate Analogs

| Compound Class | Biological Target/Process | Potential as Chemical Probe | Reference |

|---|---|---|---|

| Benzoylphenylureas (e.g., Diflubenzuron) | Chitin Synthesis in Insects | Investigating enzymes in the chitin biosynthesis pathway and insect development. | wikipedia.orgnih.gov |

| Substituted N-benzoyl-N'-furoyl Semicarbazides | Cancer Cell Lines (e.g., HL-60) | Elucidating mechanisms of cytotoxicity and apoptosis in human cancer cells. | nih.gov |

| N-aryl-N'-2-chloroethylureas | Microtubule Assembly | Studying microtubule dynamics, mitotic arrest, and cytoskeletal function. | |

| N-benzoyl-N'-phenylurea Halogeno Derivatives | Pesticidal Activity | Probing species-specific vulnerabilities in agricultural pests. | nih.gov |

Applications in Materials Science and Polymer Chemistry (Theoretical Framework)

The structural features of propan-2-yl N-(4-chlorobenzoyl)carbamate suggest its potential as a functional monomer for creating novel polymers and materials. The presence of a rigid aromatic ring, a polar carbamate group, and a reactive chlorine atom provides a theoretical basis for its incorporation into polymer chains to impart specific properties.

A theoretical approach involves modifying the molecule to include a polymerizable group, such as a vinyl, acrylate, or methacrylate (B99206) moiety. This functionalized benzoylcarbamate monomer could then be copolymerized with other monomers, such as N-isopropylacrylamide (NIPAm), to create "smart" polymers. mdpi.commdpi.com Poly(N-isopropylacrylamide) (PNIPAM) is a well-known thermoresponsive polymer that undergoes a phase transition in water at around 32°C. mdpi.commdpi.comacs.org Incorporating a benzoylcarbamate monomer could modulate this lower critical solution temperature (LCST) and introduce other properties like enhanced thermal stability, altered hydrophobicity, or even biocidal surface activity. acs.orgnih.gov

Furthermore, the rigid, planar structure and hydrogen bonding capabilities of the benzoylcarbamate core, similar to N-benzoyl-N'-phenylurea which forms centrosymmetric dimers through hydrogen bonds, could be exploited. wikipedia.orgnih.gov In a polymer matrix, these interactions could lead to materials with enhanced mechanical strength, specific liquid crystalline phases, or unique self-assembly characteristics. The chlorine atom on the phenyl ring also offers a post-polymerization modification site for grafting other molecules or cross-linking polymer chains.

Role as Versatile Intermediates in Complex Organic Synthesis and Methodology Development

Propan-2-yl N-(4-chlorobenzoyl)carbamate is a multifunctional molecule that can serve as a versatile building block in the synthesis of more complex chemical entities. Its utility stems from the distinct reactivity of its different components.

The molecule contains several reactive sites:

The N-H bond of the carbamate: This proton can be removed by a base, allowing for alkylation or arylation at the nitrogen atom.

The Carbonyl Groups: The two carbonyl carbons are electrophilic and can be targeted by nucleophiles, although the amide carbonyl is generally less reactive than an ester carbonyl.

The Aryl Halide: The chlorine atom on the phenyl ring is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Stille, or Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of substituents at the para-position.

The Ester Moiety: The carbamate itself can be hydrolyzed under acidic or basic conditions to yield 4-chlorobenzoyl amine, or it can be cleaved to generate an isocyanate intermediate.

This inherent reactivity makes it a valuable intermediate for generating diverse molecular scaffolds. For example, using the aryl chloride for a Suzuki coupling to introduce a new aryl group, followed by N-alkylation of the carbamate, and finally, modification of the isopropyl ester would allow for the systematic and controlled construction of complex target molecules.

Table 2: Potential Synthetic Transformations of the Propan-2-yl N-(4-chlorobenzoyl)carbamate Scaffold

| Reactive Site | Reaction Type | Potential Outcome | Relevance |

|---|---|---|---|

| Aryl Chloride (C-Cl) | Suzuki Coupling | Formation of a C-C bond, introducing new aryl or vinyl groups. | Core structure diversification. |

| Aryl Chloride (C-Cl) | Buchwald-Hartwig Amination | Formation of a C-N bond, introducing new amine functionalities. | Access to new drug-like scaffolds. |

| Carbamate (N-H) | N-Alkylation/N-Arylation | Substitution on the carbamate nitrogen. | Modulating solubility and biological activity. |

| Carbamate Ester | Hydrolysis/Cleavage | Generation of 4-chlorobenzoyl isocyanate or related amines. | Intermediate for further synthesis (e.g., ureas, amides). |

Development of Novel Analytical Methodologies for Detection and Quantification in Research Samples

The development of sensitive and specific analytical methods is crucial for studying the fate, metabolism, and environmental impact of any chemical compound. For propan-2-yl N-(4-chlorobenzoyl)carbamate, several established analytical techniques could be adapted and optimized.

Given the presence of a chromophore (the 4-chlorobenzoyl group), High-Performance Liquid Chromatography (HPLC) with UV detection would be a primary method for separation and quantification. cdc.gov For higher sensitivity and specificity, especially in complex biological or environmental matrices, coupling HPLC with Mass Spectrometry (LC-MS) would be the method of choice. nih.gov LC-MS can provide not only quantification at very low levels but also structural confirmation of the parent compound and its potential metabolites.

For sample preparation from complex matrices like soil, water, or biological tissues, methods like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) could be developed. nih.gov The QuEChERS method, in particular, has proven effective for analyzing a wide range of pesticides and organic molecules in various sample types. nih.gov

Furthermore, the unique structure of the molecule could allow for the development of immunoassays , such as ELISA. cdc.govnih.gov This would involve synthesizing a hapten based on the benzoylcarbamate structure, conjugating it to a protein carrier to generate antibodies, and then developing a competitive assay for high-throughput screening of a large number of samples.

Table 3: Comparison of Potential Analytical Methods for Propan-2-yl N-(4-chlorobenzoyl)carbamate

| Method | Principle | Advantages | Limitations | Reference |

|---|---|---|---|---|

| HPLC-UV | Separation by chromatography, detection by UV absorbance. | Robust, widely available, good for quantification. | Moderate sensitivity, potential for interference. | cdc.gov |

| GC-MS | Separation by gas chromatography, detection by mass spectrometry. Requires derivatization for non-volatile compounds. | High resolution, excellent for volatile compounds. | May require derivatization, thermal degradation risk. | cdc.govnih.gov |

| LC-MS/MS | Separation by HPLC, detection by tandem mass spectrometry. | High sensitivity and specificity, structural confirmation. | Higher cost, matrix effects can be an issue. | nih.gov |

| Immunoassay (ELISA) | Antibody-antigen recognition. | High throughput, cost-effective for large sample numbers, high sensitivity. | Requires antibody development, potential for cross-reactivity. | nih.gov |

Integration into Combinatorial Chemistry Libraries for High-Throughput Discovery Research

The synthesis of ureas and carbamates is well-suited to the principles of combinatorial chemistry, which allows for the rapid generation of large libraries of related compounds for screening. nih.govnih.gov The typical synthesis of a benzoylcarbamate involves the reaction of a benzoyl isocyanate with an alcohol, a robust and high-yielding reaction.

The propan-2-yl N-(4-chlorobenzoyl)carbamate scaffold is an ideal candidate for building a combinatorial library. A library could be designed by varying three points of diversity:

The Acyl Group: The 4-chlorobenzoyl chloride used in the synthesis of the corresponding isocyanate can be replaced with a multitude of other substituted benzoyl chlorides or other acyl chlorides, introducing diversity on one side of the molecule.

The Aryl Ring: The starting aniline (B41778) for the isocyanate can be varied, although in this specific scaffold, the 4-chloroaniline (B138754) is fixed.

The Alcohol Component: The isopropyl alcohol can be replaced with a vast array of primary, secondary, or phenolic alcohols to generate a diverse set of carbamate esters.

By employing automated synthesis platforms and solid-phase techniques, where one of the components is attached to a resin, thousands of distinct benzoylcarbamate derivatives could be synthesized in parallel. nih.gov These libraries could then be screened in high-throughput assays against various biological targets, such as enzymes, receptors, or whole cells, to rapidly identify new lead compounds for drug discovery or agrochemical development. nih.gov

Future Research Opportunities and Emerging Paradigms in N-(4-chlorobenzoyl)carbamate Research

The future of research into propan-2-yl N-(4-chlorobenzoyl)carbamate and its analogs is rich with opportunity, spanning multiple scientific disciplines.

Exploring New Biological Frontiers: While the insecticidal properties of related compounds are known, future work could focus on new therapeutic areas. The structural similarity to compounds with anticancer activity suggests that libraries of N-(4-chlorobenzoyl)carbamates should be screened against various cancer cell lines and associated targets. nih.gov Their potential as antimicrobial or antifungal agents, particularly by targeting cell wall synthesis, remains an underexplored avenue.

Development of Advanced Materials: Moving beyond theoretical frameworks, the actual synthesis and characterization of polymers incorporating the N-(4-chlorobenzoyl)carbamate monomer could lead to new "smart" materials. nih.gov Research could focus on creating biodegradable and biocompatible polymers for applications in tissue engineering and drug delivery, where the embedded drug could be a derivative of the monomer itself. nih.gov

Innovations in Synthetic Methodology: The development of novel, more efficient, and sustainable methods for synthesizing and modifying the benzoylcarbamate core is a key research area. This includes using C-H activation to directly functionalize the aromatic ring, avoiding the need for pre-functionalized starting materials, and employing flow chemistry for safer and more scalable production.

Emerging Paradigms in Drug Discovery: The structure could be adapted for use in modern drug discovery paradigms. For example, it could serve as a warhead or a ligand for a target protein in the development of Targeted Protein Degraders (e.g., PROTACs) or as a fragment in fragment-based drug discovery campaigns. Its potential as a PET imaging probe, after suitable radiolabeling, could also be explored for diagnostic purposes in oncology or neuroscience. mdpi.com

Q & A

Q. What are reliable synthetic routes for propan-2-yl N-(4-chlorobenzoyl)carbamate, and how can purity be optimized?

- Methodology : The compound can be synthesized via carbamate formation using active ester intermediates. For example, coupling 4-chlorobenzoyl chloride with propan-2-yl carbamate precursors in the presence of coupling agents like HATU (1- -1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) under inert conditions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol is recommended. Monitor reaction progress using TLC or HPLC .

- Purity Optimization : Use high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to confirm structural integrity. Impurities such as unreacted starting materials or hydrolysis by-products (e.g., free 4-chlorobenzoic acid) should be quantified via reverse-phase HPLC with UV detection at 254 nm .

Q. What solvents and conditions are suitable for handling propan-2-yl N-(4-chlorobenzoyl)carbamate in experimental settings?

- Solubility : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol or acetonitrile. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer to avoid precipitation .

- Stability : Store under anhydrous conditions at -20°C to prevent hydrolysis. Monitor degradation via LC-MS over time, especially in aqueous environments .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in propan-2-yl N-(4-chlorobenzoyl)carbamate derivatives?

- Crystallographic Analysis : Use SHELXL for small-molecule refinement. Grow single crystals via slow evaporation from ethanol or DCM/hexane mixtures. Key parameters:

- Data Collection : Mo Kα radiation (λ = 0.71073 Å), 100 K temperature.

- Refinement : Apply anisotropic displacement parameters for non-H atoms. Validate using R-factor convergence (<5%) and Hirshfeld surface analysis to confirm hydrogen-bonding networks .

Q. How do reaction conditions influence by-product formation during synthesis, and how can these be mitigated?

- By-Product Identification : Common by-products include:

- Hydrolysis products : 4-Chlorobenzoic acid (from ester cleavage).

- Dimerization : Occurs under basic conditions; monitor via LC-MS.

- Mitigation Strategies :

- Use anhydrous solvents and controlled temperature (0–5°C during coupling).

- Add molecular sieves to scavenge water.

- Optimize stoichiometry (1.2 equivalents of coupling agent) to minimize unreacted intermediates .

Q. What computational and experimental approaches are effective for studying structure-activity relationships (SAR) of this carbamate?

- Computational Methods :

- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and identify reactive sites.

- Dock the compound into target proteins (e.g., enzymes) using AutoDock Vina to predict binding affinities .

- Experimental Validation :

- Synthesize analogs with substituent variations (e.g., replacing 4-chlorophenyl with 4-fluorophenyl).

- Test inhibitory activity in enzyme assays (e.g., acetylcholinesterase) and correlate with computational data .

Q. How can contradictions in reported synthetic yields be resolved?

- Root Causes : Variability may arise from:

- Differences in reagent purity (e.g., moisture-sensitive intermediates).

- Inconsistent workup protocols (e.g., premature quenching).

- Resolution :

- Conduct Design of Experiments (DoE) to isolate critical factors (e.g., temperature, solvent polarity).

- Use in-situ FTIR to monitor reaction progress and identify optimal quenching points .

Methodological Notes

- Analytical Tools :

- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly for propan-2-yl and aromatic protons .

- Chromatography : Use chiral columns (e.g., Chiralpak IA) to separate enantiomers if stereochemistry is relevant .

- Safety : Follow GHS guidelines (P210, P201) for handling reactive intermediates. Use fume hoods and avoid open flames due to compound’s potential flammability in organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.